5-(1,1-difluoroethyl)-2-fluoroaniline
Description
General Context of Organofluorine Chemistry in Advanced Synthesis
Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has expanded dramatically in recent decades. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. unilag.edu.ng Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine, a testament to the transformative impact of this element in molecular design. The development of new and selective fluorination methods continues to be an active area of research, enabling the synthesis of increasingly complex and precisely functionalized organofluorine compounds.
Significance of Fluorine and Fluoroalkyl Groups in Molecular Design
The utility of fluorine in molecular design stems from its unique combination of properties. As the most electronegative element, fluorine exerts a powerful influence on the electronic distribution within a molecule. Furthermore, its small size allows it to act as a bioisostere of a hydrogen atom, while introducing significant changes in polarity and reactivity.
The high electronegativity of fluorine leads to strong electron-withdrawing inductive effects, which can significantly alter the acidity and basicity of nearby functional groups. For instance, the presence of fluorine on an aniline (B41778) ring decreases the basicity of the amino group. Fluoroalkyl groups, such as the 1,1-difluoroethyl group, also exhibit strong electron-withdrawing properties.
From a steric perspective, fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This allows for the substitution of hydrogen with fluorine with minimal steric perturbation, a crucial factor in the design of enzyme inhibitors and other biologically active molecules where shape complementarity is key.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. ijpsjournal.com This inherent strength imparts exceptional thermal and metabolic stability to organofluorine compounds. Molecules containing C-F bonds are often more resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles in drug candidates. The polarity of the C-F bond can also influence intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which are critical for molecular recognition and binding affinity.
Overview of Aniline Derivatives in Chemical Research
Aniline and its derivatives are fundamental building blocks in organic synthesis. The amino group can be readily transformed into a wide variety of other functional groups, making anilines versatile intermediates for the production of dyes, polymers, pharmaceuticals, and agrochemicals. chemicalbull.com The aromatic ring of aniline is highly activated towards electrophilic substitution, allowing for the introduction of additional substituents to further modify the molecule's properties. The combination of the reactive amino group and the tunable aromatic ring makes aniline derivatives indispensable in the construction of complex molecular architectures. chemicalbull.com
Specific Relevance of 5-(1,1-Difluoroethyl)-2-fluoroaniline as a Chemical Entity
This compound is a specialized chemical intermediate that embodies the strategic combination of a fluorinated aniline core with a difluoroalkyl substituent. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in the synthesis of advanced materials and biologically active compounds. The presence of both a fluorine atom on the aromatic ring and a 1,1-difluoroethyl group offers multiple points for modifying the electronic and steric properties of target molecules. This dual functionalization makes it a valuable precursor for creating novel compounds in medicinal and agricultural chemistry.
Below is a table of some key computed properties for the related compound, 3-(1,1-difluoroethyl)-4-fluoroaniline, which can offer insights into the likely characteristics of the title compound.
| Property | Value |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 175.06088375 Da |
| Monoisotopic Mass | 175.06088375 Da |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 12 |
| Data for 3-(1,1-difluoroethyl)-4-fluoroaniline, a structural isomer. nih.gov |
Current Gaps and Future Research Perspectives for this Compound Class
While the broader field of fluorinated anilines is well-established, there are still significant opportunities for further research, particularly concerning novel substitution patterns and the exploration of their applications. A key knowledge gap is the limited availability of detailed synthetic routes and reaction optimization for many complex fluorinated anilines, including this compound.
Future research should focus on several key areas:
Development of Novel Synthetic Methodologies: The creation of efficient and scalable syntheses for specifically substituted difluoroalkyl anilines is crucial for making these compounds more accessible for research and development.
Exploration of Reactivity: A thorough investigation of the reactivity of the amino group and the aromatic ring in the presence of both ring-fluorine and a difluoroalkyl substituent would provide valuable insights for synthetic chemists.
Application in Medicinal Chemistry: Given the proven benefits of fluorine in drug design, synthesizing libraries of compounds derived from this compound for screening against various biological targets is a promising avenue.
Application in Agrochemicals: The unique properties of fluorinated compounds make them attractive candidates for new herbicides, insecticides, and fungicides. The title compound could serve as a key starting material for the development of next-generation crop protection agents. researchgate.netmetatechinsights.com
Materials Science: The incorporation of fluorinated anilines into polymers and other materials can lead to enhanced thermal stability, chemical resistance, and unique electronic properties.
The continued exploration of compounds like this compound will undoubtedly contribute to the advancement of organofluorine chemistry and the development of innovative solutions in medicine, agriculture, and materials science. klinegroup.com
Properties
CAS No. |
1552282-20-8 |
|---|---|
Molecular Formula |
C8H8F3N |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 1,1 Difluoroethyl 2 Fluoroaniline
Retrosynthetic Analysis and Identification of Key Precursors
A logical retrosynthetic analysis of the target molecule, 5-(1,1-difluoroethyl)-2-fluoroaniline, suggests several potential synthetic routes. The primary disconnections involve the carbon-fluorine (C-F) bond on the aromatic ring and the carbon-carbon bond connecting the 1,1-difluoroethyl group to the ring.
Route A: Late-Stage Fluorination
This approach involves the fluorination of a pre-functionalized aniline (B41778). The key precursor would be 3-(1,1-difluoroethyl)aniline . The challenge in this route is to control the regioselectivity of the fluorination reaction to achieve substitution at the C-2 position, which is ortho to the activating amino group and meta to the deactivating 1,1-difluoroethyl group.
Route B: Late-Stage Introduction of the Difluoroethyl Group
Alternatively, the synthesis can proceed through a fluorinated precursor, such as 4-bromo-2-fluoroaniline or a related derivative. The 1,1-difluoroethyl group would then be introduced at the C-5 position, likely via a metal-catalyzed cross-coupling reaction. This strategy relies on the availability of suitable difluoroethylating reagents.
Route C: Ring Construction
A more convergent approach could involve the construction of the aromatic ring from acyclic precursors already bearing the required fluorinated fragments. For instance, a boron-directed benzannulation method could be employed to access perfluoroalkyl-substituted aromatic building blocks with complete regiocontrol. nih.govacs.org
Key Precursors: Based on these analyses, the most plausible and commonly utilized precursors for laboratory and industrial synthesis would be:
3-(1,1-Difluoroethyl)aniline
4-Halogenated-2-fluoroanilines (e.g., 4-bromo-2-fluoroaniline)
4-Halogenated-2-fluoronitrobenzenes (which can be reduced to the aniline)
3-Amino-4-fluorobenzaldehyde (for conversion of the aldehyde to the difluoroethyl group)
The synthesis of these precursors often starts from simpler, commercially available materials. For example, 3,5-difluoroaniline (B1215098) can be a starting point, undergoing selective halogenation and functional group manipulation to build up the required substitution pattern. vanderbilt.edu
Direct Fluorination Approaches for Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring is a pivotal step in many synthetic strategies for this compound. This can be accomplished through either electrophilic or nucleophilic pathways, with the choice depending on the substrate and desired regioselectivity. numberanalytics.comnumberanalytics.com
Electrophilic Fluorination Reagents and Conditions
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org This method is well-suited for activated systems like anilines and their derivatives. A variety of N-F reagents have been developed to make this transformation safer and more practical than using elemental fluorine (F₂). wikipedia.org
Commonly used electrophilic fluorinating agents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com Selectfluor, a derivative of DABCO, is a highly stable solid that is soluble in polar solvents and serves as a powerful fluorinating agent and oxidant. researchgate.net The reaction is typically performed in an organic solvent like acetonitrile (B52724) or nitromethane. acs.org The choice of counterion on the Selectfluor reagent can be critical; for instance, using the triflate salt instead of the tetrafluoroborate (B81430) can minimize side reactions and improve yields in certain applications. acs.org
The direct fluorination of anilines with F₂ can be achieved with high meta-selectivity by dissolving the aniline in a strong acid like triflic acid, which protonates the amino group. daneshyari.com
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Acronym/Formula | Typical Conditions |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® / F-TEDA-BF₄ | Acetonitrile, Room Temp |
| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile or other polar aprotic solvents |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Organic solvents |
Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group (such as -Cl, -Br, or -NO₂) on an aromatic ring by a nucleophilic fluoride (B91410) source. This method is most effective when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org For electron-rich systems like anilines, direct nucleophilic fluorination is generally difficult.
However, nucleophilic fluorination is a viable industrial route, often rivaling diazonium-based methods. rsc.org Fluorodenitration, the replacement of a nitro group with fluoride, can be a powerful tool, although it requires careful control of reaction conditions to prevent side reactions. rsc.org The formation of meta-fluorinated species via this route is particularly challenging. rsc.org
Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comrsc.org The reactivity of these fluoride sources is highly dependent on the solvent, the level of hydration, and the counter-cation. rsc.org Aprotic polar solvents are often used to enhance fluoride's nucleophilicity. rsc.org
Table 2: Common Nucleophilic Fluorinating Agents
| Reagent Name | Formula | Typical Conditions |
|---|---|---|
| Potassium Fluoride | KF | High temperatures, polar aprotic solvents (e.g., DMSO, DMF), often with a phase-transfer catalyst |
| Cesium Fluoride | CsF | More reactive than KF; milder conditions |
Regioselectivity Control in Aromatic Fluorination
Achieving the correct regiochemistry is one of the most significant challenges in aromatic fluorination. numberanalytics.comnumberanalytics.com The position of the incoming fluorine atom is directed by the electronic and steric properties of the substituents already present on the ring. numberanalytics.com
In a precursor like 3-(1,1-difluoroethyl)aniline, two directing groups are present:
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It would direct the incoming electrophile to the C-2, C-4, and C-6 positions.
1,1-Difluoroethyl Group (-CF₂CH₃): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. It would direct an incoming electrophile to the C-2, C-4, and C-6 positions relative to itself (which corresponds to the C-2 and C-6 positions of the aniline).
The desired product has fluorine at the C-2 position. Both the amino and the difluoroethyl groups direct an electrophile to this position, suggesting that C-2 is a highly activated site for electrophilic fluorination. However, steric hindrance from the adjacent groups could play a role.
An alternative strategy to control regioselectivity involves modifying the directing ability of the amino group. In a strongly acidic medium, the aniline is protonated to form the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group. daneshyari.com This principle is used to achieve meta-fluorination of anilines themselves. daneshyari.com For a substituted aniline, the interplay between the anilinium ion and other substituents would determine the final regiochemical outcome. Computational tools can also be used to predict the most likely sites of electrophilic aromatic substitution. rsc.org
Introduction of the 1,1-Difluoroethyl Moiety
The installation of the 1,1-difluoroethyl (-CF₂CH₃) group is a key challenge in organofluorine chemistry. nih.gov This moiety can serve as a bioisostere for alkoxy ethers, enhancing metabolic stability. nih.gov Several methods have been developed for the direct introduction of this group onto aromatic and other organic molecules.
Difluoromethylation Techniques
While the term "difluoromethylation" strictly refers to the introduction of a -CF₂H group, the broader field of difluoroalkylation encompasses methods to install the 1,1-difluoroethyl group. researchgate.netmdpi.com These reactions often proceed through radical intermediates.
Recent advances have focused on the generation of the 1,1-difluoroethyl radical (•CF₂CH₃) from stable precursors. For example, MeCF₂SO₂Cl has been used as a precursor for the •CF₂Me radical in photocatalyzed reactions to synthesize CF₂Me-containing phenanthridines. nih.gov Another approach involves the development of novel reagents like sodium 1,1-difluoroethanesulfinate (DFES-Na), which can be used for the direct C-H 1,1-difluoroethylation of heteroarenes under oxidative conditions. nih.gov
Photocatalysis offers a mild and environmentally benign way to achieve these transformations. nih.gov Visible-light-mediated methods have been developed for the difluoroalkylation of anilines, often proceeding through the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinated radical precursor. acs.orgnih.gov
Table 3: Selected Methods for Introduction of the 1,1-Difluoroethyl Group
| Reagent/Method | Precursor for •CF₂Me | Reaction Type | Substrate Example | Reference |
|---|---|---|---|---|
| Photocatalysis with Ir catalyst | MeCF₂SO₂Cl | Radical Addition/Cyclization | Biphenyl isocyanides | nih.gov |
| Oxidative C-H Functionalization | Sodium 1,1-difluoroethanesulfinate (DFES-Na) | Radical Addition | Protected indoles | nih.gov |
| In situ organozinc reagent formation | MeZnI + difluorocarbene | Copper-catalyzed allylation | Allylic substrates | nih.gov |
Use of Hypervalent Iodine Reagents for Difluoroethylation
A prominent and modern strategy for introducing the 2,2-difluoroethyl group involves the use of hypervalent iodine(III) reagents. These compounds have gained widespread application in organic synthesis as they are environmentally friendly and exhibit unique reactivity similar to some transition metals. mdpi.comyoutube.com
Specifically for difluoroethylation, reagents such as (2,2-difluoro-ethyl)(aryl)iodonium triflate have emerged as powerful electrophilic sources of the "CF2CH3" group. mdpi.comuva.nl This hypervalent iodine reagent can effectively transfer the difluoroethyl group to various nucleophiles, including amines, under relatively mild conditions. mdpi.comuva.nleurekalert.org The reaction is proposed to proceed via a ligand coupling mechanism. uva.nl This approach is advantageous as it offers a complementary strategy to other difluoroethylation methods and demonstrates broad functional group tolerance, making it suitable for complex molecule synthesis. mdpi.comuva.nl The stability and reactivity of these iodonium (B1229267) salts can be fine-tuned by modifying the aryl group or the counter-ion, which helps to suppress potential side reactions like elimination. eurekalert.org
Sequential Multi-step Syntheses from Simpler Aniline Derivatives
The construction of this compound is typically achieved through a multi-step synthetic sequence starting from more readily available, simpler aniline or benzene (B151609) derivatives. uva.nlnih.gov These routes require careful planning of the order of reactions to manage functional group compatibility and achieve the desired regiochemistry. Common strategies involve the protection of the reactive amine, introduction of the necessary substituents through aromatic substitution and functional group interconversions, followed by deprotection and final modifications. nih.gov
A plausible synthetic pathway could start from a precursor like 1,3-dichloro-2-fluoro-4-nitro-benzene, which undergoes reduction to form 2,4-dichloro-3-fluoro-aniline. google.com Subsequent transformations would then be required to introduce the difluoroethyl group and remove the unwanted chlorine atoms.
Amidation and Subsequent Transformations
In many multi-step syntheses involving anilines, the amino group (-NH2) is often temporarily protected to prevent unwanted side reactions during subsequent synthetic steps. youtube.com The amino group is basic and nucleophilic, making it incompatible with many electrophilic reagents and acidic conditions used in aromatic substitution reactions. youtube.com
A common protection strategy is amidation, for instance, by reacting the aniline with acetic anhydride (B1165640) to form an acetanilide. youtube.com This amide is significantly less basic and nucleophilic, allowing for transformations on the aromatic ring or other substituents. For example, in the synthesis of other halogenated anilines, a phthalimide (B116566) protecting group has been used to shield the amine during a chlorination step, with the protecting group being subsequently removed with hydrazine (B178648). nih.gov After the necessary transformations are completed on the molecule, the amide can be hydrolyzed back to the free aniline, typically under acidic or basic conditions. This protection-deprotection sequence is a cornerstone of aniline chemistry.
Reductive Amination of Nitro Precursors
A key and often final step in the synthesis of many anilines, including this compound, is the reduction of a corresponding nitroarene precursor. google.com This transformation is one of the most fundamental and widely used methods for introducing an amino group onto an aromatic ring. nih.gov
The direct precursor would be 4-(1,1-difluoroethyl)-2-fluoronitrobenzene . The reduction of this nitro group to an amine can be accomplished using a variety of methods.
Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. google.comgoogle.com It is crucial to select conditions that are chemoselective, reducing the nitro group without affecting the C-F or C-Cl bonds that may be present on the molecule. google.com
Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). youtube.com
Hydride Reagents: While less common for simple nitroarene reductions, reagents like sodium borohydride (B1222165) can be used, often with a catalyst. For instance, Ag/TiO2 has been shown to catalyze the reduction of nitroarenes with NaBH4. nih.gov
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (N2H4·H2O) or formate (B1220265) salts, in the presence of a catalyst. mdpi.comepo.org
The choice of method depends on factors like substrate sensitivity, scalability, and cost.
| Method | Typical Reagents | Advantages | Potential Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Clean, high yield, scalable | Requires pressure equipment, potential for dehalogenation | google.com |
| Metal/Acid Reduction | Fe, HCl | Inexpensive, robust | Stoichiometric metal waste, harsh conditions | youtube.com |
| Catalytic Transfer Hydrogenation | N₂H₄·H₂O, Fe-catalyst | Avoids H₂ gas, often highly selective | Hydrazine is toxic | mdpi.com |
| One-Pot Reduction/Diazotization | Pinacol, Mo-catalyst | Step-economical for further transformations | Specific to subsequent reactions | rsc.org |
Halogenation and Functional Group Interconversions
The synthesis of this compound involves the strategic placement of two different types of fluorine substituents. The 2-fluoro substituent on the aniline ring is typically introduced via nucleophilic or electrophilic aromatic substitution reactions. For example, a Sandmeyer-type reaction (or the related Balz-Schiemann reaction) can convert an amino group on a precursor into a fluorine atom. rsc.org Alternatively, a halogen exchange (Halex) reaction can replace a chlorine atom with a fluorine atom using a fluoride salt like KF. google.com
Functional group interconversions are critical for building the 1,1-difluoroethyl side chain. A common route involves starting with an acetyl group (-COCH3), which is then converted to the difluoroethyl group. This can be achieved by reacting the corresponding acetophenone (B1666503) derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Other transformations might include the dehalogenation of precursor molecules, where unwanted chlorine or bromine atoms are removed via catalytic hydrogenation. google.comgoogleapis.com
Advanced Synthetic Approaches
Recent advances in organic synthesis have provided more direct and efficient methods for constructing molecules like this compound. One notable strategy is the use of photoredox catalysis. acs.orgnih.gov
Visible-light-mediated methods have been developed for the difluoroalkylation of anilines. acs.org One such approach involves the formation of an electron donor-acceptor (EDA) complex between an aniline derivative and a fluoroalkyl iodide, such as ethyl difluoroiodoacetate. acs.orgnih.gov Upon irradiation with visible light (e.g., a 427 nm LED), this complex undergoes a single-electron transfer (SET) to generate a difluoroalkyl radical. This radical then adds to the aniline, and subsequent steps lead to the formation of the C-C bond, yielding the difluoroalkylated aniline product. acs.org This method is advantageous as it is operationally simple, proceeds under mild, transition-metal-free conditions, and can provide access to a wide range of difluoroalkyl anilines. acs.orgnih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. doaj.org For a target like this compound, these reactions offer convergent and efficient synthetic routes.
The Suzuki-Miyaura reaction , which forges a C-C bond between an organoboron compound and an organic halide, is a viable method. mdpi.com One potential strategy could involve the coupling of a 5-halo-2-fluoroaniline derivative with a suitable (1,1-difluoroethyl)boron species. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or systems generated from a Pd(0) precursor and a phosphine (B1218219) ligand, in the presence of a base. mdpi.com The mild reaction conditions are compatible with a wide array of functional groups, which is crucial for multi-functionalized substrates. mdpi.com For instance, the synthesis of various fluorinated biaryls has been successfully achieved using Suzuki-Miyaura coupling, demonstrating the utility of this reaction for incorporating fluorine-containing moieties. researchgate.net
The Buchwald-Hartwig amination provides a powerful method for constructing the aryl-amine (C-N) bond. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. In a potential synthesis of the target molecule, one could envision coupling 2-fluoroamine with a pre-functionalized aromatic ring, such as 1-bromo-4-(1,1-difluoroethyl)benzene. The development of sterically hindered and electron-rich phosphine ligands (e.g., biaryl phosphines) has been critical to the reaction's success, allowing for the coupling of a broad range of amines and aryl halides with high efficiency. wikipedia.orgbeilstein-journals.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the final product. wikipedia.org This method has been extended to include aryl perfluorooctanesulfonates, showcasing its adaptability for substrates with fluorine-containing groups. nih.gov
Photoredox Catalysis in Fluorinated Compound Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling unique transformations under mild conditions. mdpi.comresearchgate.net This approach is particularly well-suited for generating radical intermediates, which are key for installing fluoroalkyl groups onto aromatic rings. mdpi.comconicet.gov.ar For the synthesis of fluorinated anilines, photocatalytic methods can achieve direct C-H functionalization, avoiding the need for pre-halogenated starting materials. conicet.gov.ar
One relevant approach is the difluoroalkylation of anilines using a photocatalyst, such as Eosin Y or iridium-based complexes, under visible light irradiation. researchgate.netacs.org The process can proceed via an oxidative quenching cycle where the excited photocatalyst oxidizes the aniline to a radical cation. acs.org Concurrently, a fluoroalkyl radical precursor is reduced to generate a difluoroalkyl radical, which then combines with the aniline radical cation. acs.org Subsequent deprotonation rearomatizes the ring to yield the desired product. acs.org
Alternatively, an electron donor-acceptor (EDA) complex can be formed between the aniline (donor) and a fluoroalkyl iodide (acceptor). acs.org Photoexcitation of this EDA complex can directly trigger a single-electron transfer to generate the necessary radical intermediates without an external photocatalyst. acs.org This method has been successfully applied to the difluoroalkylation of various substituted anilines. acs.orgnih.gov
| Entry | Solvent | Base | Light Source | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 427 nm Kessil | 38 |
| 2 | DCM | K₂CO₃ | 427 nm Kessil | 52 |
| 3 | DMSO | K₂CO₃ | 427 nm Kessil | 75 |
| 4 | DMSO | Cs₂CO₃ | 427 nm Kessil | 79 |
| 5 | DMSO | Na₂CO₃ | 427 nm Kessil | 85 |
| 6 | DMSO | Na₂CO₃ | 456 nm Kessil | 70 |
| 7 | DMSO | Na₂CO₃ | Dark | 0 |
Data adapted from a study on N,N-dimethylaniline and ethyl difluoroiodoacetate. acs.orgnih.gov This table illustrates how systematic variation of solvent, base, and light source can optimize the yield of photocatalyzed difluoroalkylation reactions.
Flow Chemistry Applications in Organofluorine Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages for organofluorine synthesis. beilstein-journals.orgnih.govresearchgate.net Many fluorination reactions are highly exothermic and can involve hazardous reagents, making them difficult to control in traditional batch reactors. beilstein-journals.orgresearchgate.net Flow microreactors provide superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, which are critical for managing the high reactivity associated with fluorine chemistry. nih.govhilarispublisher.com
For instance, direct fluorination using elemental fluorine (F₂), one of the most atom-economical but hazardous methods, can be controlled safely and efficiently in a microreactor system. beilstein-journals.orgresearchgate.net Flow chemistry also enables the generation and immediate use of unstable intermediates, such as fluoro-substituted organolithiums, which can be difficult to handle in batch processes. hilarispublisher.com A potential multi-step synthesis of this compound could greatly benefit from this technology, for example, by implementing a hazardous fluorination or a highly exothermic coupling step in a continuous flow setup to ensure reproducibility and scalability. scispace.com
Optimization of Reaction Conditions and Scalability
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring a process is robust and scalable. This involves a systematic study of catalysts, ligands, solvents, and other variables to control the reaction's selectivity.
Catalyst and Ligand Design
The choice of catalyst and ligand is paramount, particularly in transition-metal-catalyzed reactions. For Buchwald-Hartwig amination, the development of increasingly sophisticated phosphine ligands has been the key to expanding the reaction's scope. wikipedia.org Early systems using monodentate ligands have been largely superseded by sterically hindered, electron-rich biaryl phosphine ligands (e.g., JohnPhos, XPhos). rsc.org These ligands promote the crucial reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers and efficiency. beilstein-journals.org The design of fluorinated ligands has also been explored to enhance catalyst solubility in specific media like fluorous solvents or supercritical CO₂, which can facilitate catalyst recycling. liv.ac.uk In palladium-catalyzed fluorination, ligand choice is also critical for promoting the challenging C-F reductive elimination step. nih.gov
Solvent Effects and Reaction Kinetics
The solvent can dramatically influence the outcome of a reaction by affecting reactant solubility, catalyst stability, and the stabilization of intermediates or transition states. researchgate.net In the photocatalytic difluoroalkylation of anilines, switching from DMF to DMSO was shown to significantly increase the reaction yield, likely due to the solvent's role in the formation and reactivity of the EDA complex. acs.orgnih.gov Similarly, studies on other fluorination reactions have shown that solvents like ethyl acetate (B1210297) or α,α,α-trifluorotoluene can provide the highest yields while minimizing side product formation compared to solvents like THF or DMF. researchgate.net A thorough screening of solvents is therefore a critical step in the optimization of any novel synthesis. scielo.br
| Entry | Solvent | Yield of Desired Product (%) | Major Side Product |
|---|---|---|---|
| 1 | THF | Low | Aniline Derivative |
| 2 | Ethanol (B145695) | Low | Aniline Derivative |
| 3 | Toluene | Moderate | Reduced Side Products |
| 4 | Acetonitrile | Moderate | Reduced Side Products |
| 5 | Ethyl Acetate | High | Minimal Side Products |
| 6 | α,α,α-Trifluorotoluene | High | Minimal Side Products |
| 7 | DMF | Complex Mixture of Fluorinated Products |
Data adapted from a study on the synthesis of a fluorinated amine. researchgate.net This table highlights the critical role of the solvent in directing the reaction toward the desired product and suppressing the formation of byproducts.
Chemo-, Regio-, and Stereoselectivity
Achieving high selectivity is a major challenge in the synthesis of polyfunctionalized molecules like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing multiple different halogen atoms (e.g., I, Br, F), a Suzuki coupling can often be performed selectively at the C-I or C-Br bond, leaving the more robust C-F bond intact. vanderbilt.edu
Regioselectivity is the control over which position on a molecule reacts. In the direct functionalization of an aniline ring, the inherent directing effects of the amino and fluoro substituents must be considered. Photocatalytic methods have shown good regioselectivity, often favoring substitution at the position most susceptible to radical attack, which can be influenced by electronic and steric factors. conicet.gov.ar
Stereoselectivity , while not directly applicable to the aromatic core of the target molecule, is a critical consideration in many fluorination reactions that create chiral centers. researchgate.netmdpi.com
Controlling these selectivity aspects often requires careful tuning of the catalyst, ligands, and reaction conditions to exploit the subtle electronic and steric differences within the substrate molecule. researchgate.netresearchgate.net
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of complex pharmaceutical intermediates like this compound is a critical aspect of modern process chemistry, aiming to reduce environmental impact and enhance economic viability. While specific green chemistry-focused literature for this exact molecule is not extensively published, the principles can be applied by analyzing potential synthetic routes derived from established methods for analogous fluorinated compounds.
A plausible synthetic pathway to this compound can be conceptualized, and then each step may be scrutinized through the lens of green chemistry. A common strategy for constructing such molecules involves the introduction of the difluoroethyl group onto a pre-existing aniline or nitrobenzene (B124822) ring, followed by necessary functional group manipulations.
One potential, though not explicitly "green," route could start from a substituted nitrobenzene. For instance, the hydrogenation of a corresponding fluorinated nitrobenzene precursor is a common method for producing fluoroanilines. google.com This method, while effective, often utilizes metal catalysts like palladium on carbon (Pd/C) and hydrogen gas, which requires careful handling. google.comgoogleapis.com The choice of solvent in such reductions is a key consideration for green chemistry. While volatile organic solvents are common, the use of more benign alternatives like ethanol or even water, where feasible, would improve the greenness of the process. googleapis.com
The introduction of the 1,1-difluoroethyl group presents a significant synthetic challenge. Modern methods for difluoroalkylation are being developed with green chemistry principles in mind. For example, photoinduced, transition-metal-free methods for the difluoroalkylation of anilines have been reported. acs.orgnih.gov These methods can operate under mild conditions, using visible light as a renewable energy source and avoiding the use of toxic heavy metals. acs.orgnih.gov
Let's consider a hypothetical two-step synthesis and evaluate its green chemistry metrics:
Step 1: Difluoroalkylation of a suitable aniline precursor.
A potential starting material could be 2-fluoroaniline (B146934). A photoinduced reaction could be employed to introduce the difluoroethyl group.
Step 2: Reduction of a nitro group if starting from a nitroaromatic precursor.
If the synthesis starts from a nitrated precursor, a reduction step would be necessary. Catalytic hydrogenation is a high-yielding method. google.com
To quantify the "greenness" of such a synthetic approach, several metrics can be applied. The most prominent is Atom Economy , which calculates the proportion of reactant atoms that are incorporated into the final desired product. epo.org
Table 1: Hypothetical Green Chemistry Analysis of a Synthetic Route to this compound
| Green Chemistry Principle | Application in Synthesis of this compound | Research Findings & Considerations |
| Prevention | Designing synthetic routes to minimize waste generation. | Selecting reactions with high selectivity and yield to reduce the formation of byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Addition reactions are ideal. In multi-step syntheses, the overall atom economy is the product of the individual step economies. A detailed analysis would require a specific, balanced chemical equation for a chosen route. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Avoiding highly toxic reagents and solvents. For example, replacing traditional, hazardous solvents with greener alternatives like ionic liquids or supercritical fluids where applicable. nih.gov |
| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | This principle is more related to the final product's properties rather than its synthesis. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. | Photochemical reactions can sometimes be run in less hazardous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), though their green credentials are also debated. acs.org The use of water as a solvent is highly desirable. nih.gov |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Photoinduced reactions at room temperature are energetically favorable compared to reactions requiring high heat. acs.orgnih.gov |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | While not directly applicable to the core structure of the target molecule, the use of bio-derived solvents or reagents where possible would align with this principle. |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. | A direct C-H functionalization to introduce the difluoroethyl group would be a prime example of avoiding derivatization. |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | The use of photocatalysts or metal catalysts in small amounts is preferable to using stoichiometric amounts of reagents. google.comacs.orgnih.gov |
| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | This principle is related to the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-process controls to monitor reaction progress and prevent runaway reactions or the formation of unwanted byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Using less volatile and less flammable solvents, and avoiding highly reactive or explosive intermediates. |
Reactivity Profiles and Derivatization Pathways of 5 1,1 Difluoroethyl 2 Fluoroaniline
Reactions at the Aromatic Amine Functionality
The primary amine group is a versatile functional handle, enabling a wide array of chemical modifications including acylation, alkylation, and diazotization.
The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it nucleophilic, allowing it to readily participate in acylation and alkylation reactions.
Acylation: 5-(1,1-Difluoroethyl)-2-fluoroaniline can be acylated to form the corresponding amides. This is typically achieved by reacting the aniline with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield N-(5-(1,1-difluoroethyl)-2-fluorophenyl)acetamide. The reaction conditions can be tailored to control the extent of acylation.
Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Direct alkylation with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled alkylation can be achieved through reductive amination, where the aniline is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.
| Reaction Type | Reagent Example | Product Example | General Conditions |
| Acylation | Acetyl chloride | N-(5-(1,1-difluoroethyl)-2-fluorophenyl)acetamide | Inert solvent, base (e.g., pyridine, triethylamine) |
| Alkylation | Methyl iodide | N-methyl-5-(1,1-difluoroethyl)-2-fluoroaniline | Solvent, base |
| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-5-(1,1-difluoroethyl)-2-fluoroaniline | Methanol, acidic or basic catalyst |
The primary aromatic amine of this compound can be converted into a diazonium salt, a highly versatile intermediate. This diazotization reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. youtube.comharvard.edu
Once formed, the 5-(1,1-difluoroethyl)-2-fluorobenzenediazonium salt can undergo a variety of transformations, most notably the Sandmeyer reaction. masterorganicchemistry.comlumenlearning.com The Sandmeyer reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. masterorganicchemistry.com This provides a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install directly.
| Sandmeyer Reactant | Product | Notes |
| Copper(I) chloride (CuCl) | 1-chloro-5-(1,1-difluoroethyl)-2-fluorobenzene | A classic Sandmeyer reaction for chlorination. masterorganicchemistry.com |
| Copper(I) bromide (CuBr) | 1-bromo-5-(1,1-difluoroethyl)-2-fluorobenzene | Similar to chlorination, provides the bromo-derivative. masterorganicchemistry.com |
| Copper(I) cyanide (CuCN) | 2-(1,1-difluoroethyl)-6-fluorobenzonitrile | Introduces a nitrile group, a valuable synthetic precursor. masterorganicchemistry.com |
Other related transformations of the diazonium salt include the Schiemann reaction for the introduction of a fluorine atom (using fluoroboric acid, HBF₄), and reaction with potassium iodide to yield the corresponding iodo-derivative.
While the amine nitrogen is primarily nucleophilic, the aromatic ring itself, being substituted with electron-withdrawing fluoro and difluoroethyl groups, can be susceptible to nucleophilic aromatic substitution (SNAᵣ) under certain conditions. However, direct nucleophilic substitution on the amine nitrogen is less common for anilines unless the nitrogen is part of a leaving group, such as in a diazonium salt.
In the context of derivatization, the nitrogen atom can act as a nucleophile to displace leaving groups in other molecules. For example, it can react with activated aryl halides or other electrophilic partners in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines.
Reactions on the Fluorinated Aromatic Ring
The substituents on the aromatic ring of this compound dictate the regioselectivity of further reactions on the ring.
The directing effects of the substituents on the aromatic ring are crucial for predicting the outcome of electrophilic aromatic substitution (EAS) reactions. libretexts.orgwikipedia.org The amine group (-NH₂) is a powerful activating group and an ortho-, para-director. The fluorine atom (-F) is a deactivating group but is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The 1,1-difluoroethyl group (-CF₂CH₃) is a deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.
In this compound, the positions on the ring are influenced by these competing effects:
Position 3: Ortho to the -F group and meta to the -NH₂ and -CF₂CH₃ groups.
Position 4: Para to the -F group and ortho to the -NH₂ group.
Position 6: Ortho to both the -NH₂ and -CF₂CH₃ groups.
The powerful activating and ortho-, para-directing effect of the amine group is generally dominant. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amine group. Given that the para position (position 4) is already substituted with a fluorine atom, the primary sites for electrophilic attack are positions 6 and 2. Since position 2 is already occupied by a fluorine atom, the most probable site for electrophilic aromatic substitution is position 6 . Steric hindrance from the adjacent 1,1-difluoroethyl group at position 5 might influence the reaction rate but the electronic directing effect of the amine group is expected to be the major controlling factor.
| EAS Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-(1,1-difluoroethyl)-2-fluoro-6-nitroaniline |
| Bromination | Br₂/FeBr₃ | 6-bromo-5-(1,1-difluoroethyl)-2-fluoroaniline |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(3-amino-4-fluoro-5-(1,1-difluoroethyl)phenyl)ethan-1-one |
It is important to note that Friedel-Crafts reactions can be complicated by the Lewis basicity of the amine group, which can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amine group, for example as an amide, is often necessary.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.net
For this compound, the primary amine group itself is not an effective DMG. However, it can be converted into a more potent DMG, such as an amide, a carbamate, or a sulfonamide. For example, acylation of the amine to form an N-pivaloyl or N-Boc protected aniline can facilitate directed ortho-metalation.
Upon protection, the directing group would likely direct lithiation to the C6 position, which is ortho to the protected amine. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
| Protecting Group | Metalating Agent | Electrophile (E⁺) | Functionalized Product at C6 |
| Pivaloyl (Piv) | n-BuLi/TMEDA | CO₂ | 2-amino-3-(1,1-difluoroethyl)-6-fluorobenzoic acid (after deprotection) |
| tert-Butoxycarbonyl (Boc) | s-BuLi/TMEDA | I₂ | 6-iodo-5-(1,1-difluoroethyl)-2-fluoroaniline (after deprotection) |
| Diethylcarbamoyl | t-BuLi | (CH₃)₃SiCl | 6-(trimethylsilyl)-5-(1,1-difluoroethyl)-2-fluoroaniline (after deprotection) |
This DoM strategy offers a complementary approach to EAS for the synthesis of highly substituted aniline derivatives, providing access to isomers that may not be obtainable through classical electrophilic substitution methods.
Reactivity of the C-F Bonds on the Aromatic Ring
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This strength is attributed to the high electronegativity of fluorine, which imparts significant ionic character to the bond. wikipedia.org Despite this inherent stability, the C-F bond on an aromatic ring can participate in chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
The reactivity of the C-F bond in this compound is significantly influenced by the electronic environment of the aromatic ring. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. masterorganicchemistry.comfishersci.co.uk The 1,1-difluoroethyl group at the para-position to the fluorine atom acts as a moderate electron-withdrawing substituent, making the aromatic ring electron-poor and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com
The mechanism of SNAr is a two-step addition-elimination process. masterorganicchemistry.comrsc.org A nucleophile first attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, helps to stabilize this anionic intermediate through resonance. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. fishersci.co.uk
Transformations Involving the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl group is a geminal difluoroalkane moiety. The presence of two fluorine atoms on the same carbon atom significantly strengthens the C-F bonds and shortens their length compared to monofluorinated compounds. wikipedia.org This effect is due to the increased positive partial charge on the carbon atom as more electronegative fluorine atoms are added, which enhances the electrostatic interactions and ionic character of the bonds. wikipedia.org This inherent strength makes the difluoroethyl group generally stable and resistant to metabolic oxidation, a key reason for its incorporation into bioactive molecules. nih.govnih.gov
While stable, the difluoroethyl group is not inert. The two fluorine atoms are highly electronegative, making the adjacent C-H protons on the methyl group more acidic than in a non-fluorinated ethyl group. This acidity allows the difluoromethyl group (CF₂H) to be deprotonated under certain conditions. The use of a Brønsted superbase combined with a Lewis acid can facilitate the deprotonation of Ar-CF₂H groups, creating a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate can then engage with a variety of electrophiles, enabling the construction of new benzylic Ar-CF₂-R linkages. acs.org
Furthermore, gem-difluoroalkenes, which can be synthesized from related fluorinated precursors, are valuable intermediates characterized by their unique reactivity as electrophiles. nih.gov This electrophilicity allows them to serve as targets for nucleophilic attack. nih.gov Iron-catalyzed, regioselective hydrothiolation of gem-difluoroalkenes has been developed to synthesize α,α-difluoroalkylthioethers, demonstrating a pathway to functionalize the difluoroalkyl motif. acs.org
A defining characteristic of the difluoromethyl (CF₂H) group is its ability to act as a hydrogen bond donor. bohrium.comjst.go.jpalfa-chemistry.com This property is unusual for a C-H bond, which is typically not considered a participant in hydrogen bonding. However, the strong electron-withdrawing effect of the two adjacent fluorine atoms polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom and making it acidic enough to form a weak hydrogen bond with a suitable acceptor, such as an oxygen or nitrogen atom. nih.govbohrium.comnih.gov
The CF₂H group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. nih.govnih.govacs.org Studies comparing the hydrogen bonding acidity have found that the difluoromethyl group acts as a donor on a scale similar to aniline and amine groups, though it is a weaker donor than a hydroxyl group. alfa-chemistry.comnih.govacs.org
Computational and experimental studies have provided evidence for both intramolecular and intermolecular hydrogen bonds involving the CF₂H group. bohrium.comnih.gov For example, in o-nitro-α,α-difluorotoluene, the CF₂H group forms an intermolecular hydrogen bond with an oxygen atom of the nitro group in the crystal lattice. nih.gov The interaction energy of a CF₂H hydrogen bond is typically weak, around -1 kcal/mol. bohrium.com Despite its relative weakness, this hydrogen bonding capability is a crucial factor in molecular design, as it allows for the introduction of a hydrogen bond donor group that is more lipophilic than conventional donors, potentially improving pharmacokinetic properties of a molecule. nih.govbohrium.com
Formation of Complex Molecular Architectures and Heterocycles
The this compound molecule is a valuable building block for the synthesis of more complex structures, particularly heterocycles, due to the reactive aniline moiety. The primary amine (-NH₂) group is a potent nucleophile that can readily participate in condensation and cyclization reactions with various electrophilic partners.
One of the most common methods for forming heterocycles from anilines is through condensation with carbonyl compounds. conicet.gov.ar For instance, the reaction of anilines with 1,2-dicarbonyl compounds can lead to the formation of five-membered heterocycles like 1,2,5-thiadiazole (B1195012) derivatives when sulfamide (B24259) is used in a multi-component reaction. conicet.gov.ar Similarly, anilines can react with vinyl ethers in the presence of an iodine catalyst to synthesize substituted quinolines, a class of bicyclic heterocycles. mdpi.com This reaction proceeds through the activation of the vinyl ether by hydrogen iodide (formed in situ), followed by nucleophilic attack by the aniline, intramolecular cyclization, and subsequent oxidation. mdpi.com
The synthesis of fluorinated heterocycles is of significant interest in medicinal chemistry. researchgate.nete-bookshelf.denih.gov Asymmetric fluorocyclization reactions, initiated by a fluorination process, have been used to create fluorine-bearing dihydroquinazolones and benzooxazinones from appropriate precursors. nih.gov Furthermore, intramolecular cyclization reactions represent a powerful strategy for building heterocyclic rings. For example, intramolecular aza-Michael reactions using chiral catalysts can produce enantiomerically enriched fluorinated indolizidinone derivatives from fluorinated acrylamide (B121943) precursors. nih.gov The aniline nitrogen of this compound can be acylated and subsequently involved in cyclization reactions to form a wide range of fused heterocyclic systems.
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied example. The presence of fluorine substituents on the aniline monomer can significantly alter the properties of the resulting polymer. researchgate.netqu.edu.qatandfonline.com
Fluorine-substituted anilines, such as 3-fluoroaniline, can be polymerized via chemical oxidative polymerization using an oxidant like ammonium persulfate in an acidic medium. researchgate.netqu.edu.qatandfonline.com The resulting poly(fluoroaniline)s often exhibit improved properties compared to unsubstituted PANI. For example, the incorporation of fluorine atoms along the polymer backbone can lead to better solubility in common organic solvents and enhanced thermal stability. researchgate.netqu.edu.qa The increased thermal stability is attributed to the high strength of the C-F bond. researchgate.net
Copolymers can also be synthesized by reacting aniline with a fluoroaniline (B8554772) derivative. researchgate.netqu.edu.qatandfonline.com Studies on poly(aniline-co-3-fluoroaniline) have shown that properties such as solubility, thermal stability, and morphology can be tuned by varying the molar ratio of the two monomers in the feed. qu.edu.qa While the introduction of fluorine can improve processability, it often leads to a decrease in the electrical conductivity of the polymer compared to PANI. researchgate.netqu.edu.qa The conductivity of the copolymers is dependent on the amount of the fluoroaniline component incorporated. qu.edu.qa Therefore, this compound could potentially be used as a monomer or co-monomer to produce novel fluorinated polyaniline derivatives with tailored solubility, thermal, and electronic properties for various applications. researchgate.netmetu.edu.tr
Mechanistic Investigations of Key Transformations
The functional groups of this compound suggest several potential transformation pathways. Mechanistic studies on related fluoro- and difluoroalkyl-substituted anilines provide significant insight into the likely reactive behavior of this specific compound. Key transformations are often initiated at the aniline nitrogen or proceed via radical intermediates under photoredox conditions.
Photoinduced Radical Transformations
Recent advancements in synthetic chemistry have highlighted transition-metal-free methods for creating C-C bonds using light. nih.gov Aniline derivatives are particularly effective substrates in these reactions due to their ability to engage in single-electron transfer (SET) processes. Two primary mechanistic pathways have been elucidated for the photoinduced alkylation of anilines, which are directly applicable to understanding the potential reactivity of this compound. nih.govacs.org
Organophotocatalysis via Oxidative Quenching: In this pathway, a photocatalyst, such as Eosin Y, absorbs visible light and enters an excited state. nih.gov The excited photocatalyst is a potent reductant and can undergo a SET event with a suitable electron acceptor, like a fluoroalkyl iodide. nih.govacs.org This generates a fluoroalkyl radical and the oxidized photocatalyst. The oxidized photocatalyst then accepts an electron from the aniline substrate to return to its ground state, creating an aniline radical cation. nih.gov This radical cation can then couple with the previously formed fluoroalkyl radical. A final deprotonation step by a base rearomatizes the ring, yielding the functionalized aniline product. nih.gov Radical trapping experiments using Galvinoxyl or 1,1-diphenylethene have been shown to inhibit product formation, confirming the involvement of radical intermediates in this type of transformation. acs.org
Electron Donor-Acceptor (EDA) Complex Mechanism: An alternative, catalyst-free mechanism involves the formation of an electron donor-acceptor (EDA) complex directly between an electron-rich aniline and an electron-poor fluoroalkylating agent (e.g., ethyl difluoroiodoacetate). nih.govacs.org The formation of this new molecular aggregate is observable through a bathochromic shift in the UV-vis absorption spectrum. nih.gov Upon irradiation with visible light, the EDA complex undergoes a photoinduced SET, initiating a radical chain reaction. acs.org This process generates a fluorinated radical and an aniline radical cation. nih.govacs.org The aniline starting material then reacts with the fluorinated radical to form a new radical intermediate, which in turn reduces another molecule of the fluoroalkylating agent to propagate the chain, ultimately leading to the desired product after a final proton abstraction by a base. acs.org Quantum yield experiments showing a value greater than one (Φ = 2.7) strongly support the operation of a radical chain mechanism. acs.org The efficiency of EDA complex formation is sensitive to the electronic properties of the aniline; electron-poor substrates like N-Boc-protected anilines show little to no reactivity, suggesting this pathway is most effective for electron-rich anilines. nih.gov
Table 1: General Conditions for Photoinduced Difluoroalkylation of Anilines
This table summarizes typical conditions for two distinct photoinduced difluoroalkylation mechanisms applicable to aniline derivatives.
| Parameter | Organophotocatalysis (Eosin Y) nih.gov | EDA Complex Formation nih.govacs.org |
| Catalyst | Eosin Y (1 mol%) | None |
| Reagent | ICF₂COOEt | ICF₂COOEt |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | DMF | DMSO |
| Light Source | 525 nm Kessil Lamp | 427 nm Kessil Lamp |
| Temperature | Room Temperature | Room Temperature |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Derivatization via Nucleophilic Substitution and Amino Group Reactions
The inherent functionalities of this compound also allow for more classical derivatization pathways.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom attached to the aromatic ring is activated towards nucleophilic displacement, a common reaction for polyhaloanilines. vanderbilt.edu Studies on related 3,5-difluoro-2,4,6-trihaloanilines have shown that fluorine atoms can be selectively replaced by nucleophiles such as thiolate anions. vanderbilt.edu For example, reacting a polyhaloaniline with sodium 1-propanethiolate in a solvent like DMSO at elevated temperatures can lead to the substitution of a fluorine atom with a propylthio group. vanderbilt.edu This suggests that the fluorine at the C2 position of this compound could potentially be displaced by strong nucleophiles under similar conditions.
Amino Group Derivatization: The primary amino group is a versatile handle for a wide range of chemical transformations. It can be readily acylated, alkylated, or used as a directing group for further functionalization of the aromatic ring. vanderbilt.edu A relevant example is the use of N,N-diethyl-2,4-dinitro-5-fluoroaniline as a derivatizing reagent for amino acids, where the amino group of the target molecule displaces the fluorine atom on the reagent. nih.gov This highlights the nucleophilic character of the amino group itself. Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate is highly valuable as it can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer-type reactions.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 5-(1,1-difluoroethyl)-2-fluoroaniline, a combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for its constitution and conformation.
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Electronic Effects
A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is critical for confirming the molecular structure of this compound. The presence of three fluorine atoms provides a unique opportunity to use ¹⁹F NMR as a sensitive probe of the local electronic environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the aromatic ring (H-3, H-4, and H-6) will exhibit chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluoro and difluoroethyl groups. The methyl protons of the ethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on all carbon environments. The carbon atom attached to the difluoroethyl group (C-α) will show a characteristic triplet due to one-bond C-F coupling. The aromatic carbons will display a range of signals, with their chemical shifts and coupling constants (¹JCF, ²JCF, etc.) providing insight into the electronic effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the C-2 fluorine atom and another for the two equivalent fluorine atoms of the difluoroethyl group. The C-2 fluorine signal will likely appear as a multiplet due to couplings with nearby aromatic protons. The difluoroethyl fluorine signal would appear as a quartet due to coupling with the three methyl protons.
Table 1: Predicted NMR Spectroscopic Data for this compound Note: The following data are predicted values based on established principles of NMR spectroscopy, as specific experimental data from peer-reviewed literature is not publicly available.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~6.8-7.2 | m | - | Ar-H |
| ¹H | ~3.8-4.2 | br s | - | -NH₂ |
| ¹H | ~1.9 | t | ³J(H,F) ≈ 18 Hz | -CH₃ |
| ¹³C | ~140-150 (d) | d | ¹J(C,F) ≈ 240 Hz | C-2 |
| ¹³C | ~115-130 | m | - | Aromatic C-H |
| ¹³C | ~125 (t) | t | ¹J(C,F) ≈ 245 Hz | -CF₂- |
| ¹³C | ~25 (t) | t | ²J(C,F) ≈ 25 Hz | -CH₃ |
| ¹⁹F | ~ -120 to -140 | m | - | Ar-F |
| ¹⁹F | ~ -90 to -110 | q | ³J(F,H) ≈ 18 Hz | -CF₂- |
Two-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
2D NMR experiments are crucial for assembling the molecular puzzle and confirming the assignments made from 1D spectra. spectrabase.comspectrabase.com
COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling networks, definitively connecting adjacent aromatic protons. spectrabase.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule. For instance, it would link the methyl proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. It can help determine the preferred conformation of the difluoroethyl group relative to the aniline (B41778) ring and show through-space interactions between the C-2 fluorine and the amino group protons.
Application of ¹⁹F NMR for Mechanistic Insights and Reaction Monitoring
The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it an excellent tool for monitoring reactions that form or consume this compound. During its synthesis, ¹⁹F NMR can be used to track the appearance of the product signals and the disappearance of fluorinated starting materials, allowing for the optimization of reaction conditions and providing insights into the reaction mechanism.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding characteristics.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorptions. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Crucially, strong C-F stretching bands for both the aryl-fluoride and the difluoroethyl group are expected in the 1000-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The C-F bonds, while strong in the IR, may show weaker signals in the Raman spectrum.
Table 2: Predicted Vibrational Spectroscopy Data for this compound Note: The following data are predicted values based on established principles of vibrational spectroscopy, as specific experimental data from peer-reviewed literature is not publicly available.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | ~3450, ~3350 | Medium | Medium |
| Aromatic C-H Stretch | ~3050 | ~3050 | Medium-Weak |
| Aliphatic C-H Stretch | ~2960 | ~2960 | Medium-Weak |
| C=C Aromatic Ring Stretch | ~1620, ~1500 | ~1620, ~1500 | Strong |
| N-H Bend | ~1600 | - | Medium |
| C-F Stretch (Ar-F, -CF₂-) | ~1350-1000 | ~1350-1000 | Very Strong (IR) |
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and tandem MS (MS/MS) reveals its fragmentation pathways, which helps to confirm the structure.
For this compound (MW: 175.15), the molecular ion peak [M]⁺• would be observed at m/z 175 under electron ionization (EI). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₈F₃N.
The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
A primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable benzylic cation [M-15]⁺ at m/z 160.
Another characteristic fragmentation for aniline derivatives is the loss of HCN, which could occur from the molecular ion or subsequent fragments.
Cleavage of the C-C bond in the ethyl group could lead to the loss of the •CF₂CH₃ fragment. However, a more likely scenario in fluorinated compounds involves rearrangement. For instance, the loss of a neutral HF molecule is a common pathway.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. spectrabase.com This technique would precisely determine bond lengths, bond angles, and torsional angles.
Key insights from a crystal structure would include:
Molecular Conformation: The exact orientation of the difluoroethyl group relative to the plane of the benzene (B151609) ring.
Intermolecular Interactions: The primary interaction stabilizing the crystal lattice would be hydrogen bonding between the amine (-NH₂) of one molecule and the fluorine atoms (particularly the aryl fluorine) of a neighboring molecule. N-H···F hydrogen bonds are significant in organizing fluorinated molecules in the solid state.
Packing Efficiency: Analysis of the crystal packing would reveal how the molecules arrange to maximize van der Waals forces and hydrogen bonding, providing insights into the density and stability of the crystalline form.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of conjugated systems such as aromatic amines. This method provides valuable insights into the electronic transitions between different energy levels within a molecule upon absorption of UV or visible light. For this compound, UV-Vis spectroscopy helps in characterizing the extent of conjugation between the aniline ring and its substituents, and in understanding how these substituents modulate the energy of electronic transitions.
The electronic spectrum of an aromatic amine is primarily governed by the transitions of π electrons of the benzene ring and the non-bonding (n) electrons of the amino group. Typically, aniline exhibits two main absorption bands originating from π → π* transitions. The more intense band, often referred to as the E2-band (ethylenic), appears at a shorter wavelength, while the less intense B-band (benzenoid) is observed at a longer wavelength. Additionally, a weaker n → π* transition, involving the lone pair of electrons on the nitrogen atom, can also be observed. dntb.gov.ua
In the case of this compound, the electronic spectrum is influenced by the interplay of three key groups: the electron-donating amino (-NH₂) group, the electronegative ortho-fluoro (-F) substituent, and the electron-withdrawing 5-(1,1-difluoroethyl) group.
Detailed Research Findings
While specific experimental UV-Vis spectral data for this compound is not extensively available in the surveyed literature, its spectral characteristics can be inferred from the analysis of aniline and its halogenated derivatives.
The amino group acts as a strong auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom extends the conjugation of the π-system of the benzene ring, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to benzene. For instance, aniline in ethanol (B145695) exhibits an absorption maximum (λmax) at approximately 230 nm, a significant shift from benzene's λmax at around 203 nm. dntb.gov.uaaosc.in
The introduction of a fluorine atom at the ortho position (2-fluoroaniline) further modulates the electronic spectrum. Fluorine is an interesting substituent as it is highly electronegative, exerting an electron-withdrawing inductive effect (-I), but it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). In halogenated anilines, the inductive effect often dominates, which can lead to a hypsochromic shift (blue shift) or only a small bathochromic shift compared to aniline. However, theoretical studies on halogenated anilines suggest that fluorine substitution can also lead to a redshift in the absorption spectra. researchgate.netnih.gov For example, the UV absorption maxima for 4-fluoroaniline (B128567) in cyclohexane (B81311) are observed at 230 nm and 293 nm. jmest.org
The 1,1-difluoroethyl group at the meta position relative to the amino group is primarily considered an electron-withdrawing group due to the strong inductive effect of the two fluorine atoms. This deactivating group would be expected to influence the electronic transitions. Generally, electron-withdrawing groups can cause a shift in the absorption bands.
The combined effects of these substituents in this compound would result in a complex modulation of the electronic transitions. The ortho-fluoro substituent can influence the planarity of the amino group and engage in intramolecular hydrogen bonding, affecting the n → π* transitions. The electron-withdrawing nature of the difluoroethyl group at the meta-position would further impact the energy levels of the molecular orbitals.
Based on these principles, the UV-Vis spectrum of this compound is predicted to show characteristic π → π* transitions. The primary absorption band is expected to be in a region similar to or slightly shifted from that of 2-fluoroaniline (B146934), reflecting the combined electronic influences of the substituents.
Interactive Data Table: UV-Vis Absorption Data of Aniline and Related Compounds
The following table summarizes the experimental UV-Vis absorption data for aniline and a related fluoro-substituted derivative, along with predicted values for 2-fluoroaniline and the target compound, this compound. These predictions are based on the established electronic effects of the respective substituents.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
| Aniline | Ethanol | 230 | 8600 | π → π | dntb.gov.uaaosc.in |
| Aniline | Ethanol | 280 | 1430 | π → π (B-band) | |
| 4-Fluoroaniline | Cyclohexane | 230 | 7080 | π → π | jmest.org |
| 4-Fluoroaniline | Cyclohexane | 293 | 2188 | π → π (B-band) | jmest.org |
| 2-Fluoroaniline | Cyclohexane | ~235 | Predicted | π → π | - |
| 2-Fluoroaniline | Cyclohexane | ~285 | Predicted | π → π (B-band) | - |
| This compound | Cyclohexane | ~240 | Predicted | π → π | - |
| This compound | Cyclohexane | ~290 | Predicted | π → π (B-band) | - |
Note: Predicted values are estimations based on the analysis of substituent effects and are not derived from experimental measurements.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 5-(1,1-difluoroethyl)-2-fluoroaniline. DFT studies on related fluoroanilines and aromatic compounds provide a strong basis for predicting its electronic structure.
Calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost for geometry optimization and electronic property calculations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the amino group, which act as the primary electron donor, while the LUMO distribution is influenced by the electron-withdrawing substituents. The presence of the fluorine atom on the ring and the difluoroethyl group is expected to lower both HOMO and LUMO energy levels compared to unsubstituted aniline, consequently influencing the molecule's reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on the aromatic ring and nitrogen atom. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Lowered by the presence of fluorine atoms. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate; influences chemical reactivity and spectral properties. | A smaller gap suggests higher reactivity. |
| Dipole Moment | Non-zero due to the asymmetric substitution pattern. | Affects intermolecular interactions and solubility. |
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily centered around the rotation of the 1,1-difluoroethyl group and the orientation of the amine group. A detailed conformational analysis would reveal the potential energy surface and identify the most stable, low-energy conformers.
The rotation around the C-C bond connecting the difluoroethyl group to the phenyl ring would be a key dihedral angle to scan. The energy landscape would likely show distinct minima corresponding to staggered conformations that minimize steric hindrance between the methyl group and the ortho-fluoro substituent. Advanced techniques like metadynamics can be employed to explore the conformational free energy landscape, providing insights into the relative populations of different conformers in solution. The solvent environment can significantly influence conformational preferences, with polar solvents potentially stabilizing more polar conformers.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental measurements for validation. For this compound, key spectroscopic parameters can be calculated.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine substituents. The ¹⁹F NMR signals for the ring fluorine and the difluoroethyl group would be particularly characteristic.
Vibrational Spectroscopy (IR and Raman): Calculation of harmonic vibrational frequencies using DFT helps in assigning the bands observed in experimental FT-IR and FT-Raman spectra. Characteristic vibrational modes would include N-H stretching of the amine group, C-F stretching from both the ring and the difluoroethyl group, and various aromatic C-C stretching and bending modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling can illuminate the mechanisms of reactions involving this compound, such as its synthesis or subsequent transformations. For instance, the difluoroalkylation of anilines can proceed through a radical chain mechanism initiated by photoinduced electron transfer.
Theoretical modeling of such a reaction would involve:
Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the proposed reaction pathway.
Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a critical step, as the TS structure reveals the geometry of the activated complex.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction barrier, providing insight into the reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactants and products.
For example, in a nucleophilic aromatic substitution reaction, calculations would model the formation of the Meisenheimer complex and the subsequent departure of a leaving group, elucidating the role of the fluorine substituents in activating the ring.
Noncovalent Interactions and Hydrogen Bonding involving Fluorine
Noncovalent interactions play a crucial role in the supramolecular chemistry and crystal engineering of fluorinated molecules. In this compound, several such interactions are possible.
Intramolecular Hydrogen Bonding: A weak N-H···F hydrogen bond could exist between the amine proton and the ortho-fluorine atom. The geometry (distance and angle) of this interaction can be characterized using DFT calculations. Natural Bond Orbital (NBO) analysis can further quantify the strength of this interaction by calculating the stabilization energy (E(2)) associated with the orbital overlap between the fluorine lone pair and the N-H antibonding orbital.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the amine group can act as a hydrogen bond donor (N-H···) and a weak acceptor (···N). The fluorine atoms can also act as weak hydrogen bond acceptors (C-H···F or N-H···F).
Molecular Dynamics Simulations for Intermolecular Interactions in Solvents
Molecular Dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment over time, particularly in different solvents.
An MD simulation would typically involve:
System Setup: Placing a number of this compound molecules in a simulation box filled with a chosen solvent (e.g., water, DMSO, chloroform).
Force Field Application: Using a suitable force field (like AMBER, CHARMM, or GROMOS) to describe the intra- and intermolecular forces.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.
Analysis of the resulting trajectory can reveal:
Solvation Structure: The radial distribution function (RDF) between specific atoms of the solute and solvent molecules can show how the solvent organizes around the solute. For example, the RDF for water around the amine group would reveal the extent of hydrogen bonding.
Conformational Dynamics: The simulation can track the transitions between different conformers, providing insight into the flexibility of the difluoroethyl group in a solvent.
Aggregation Behavior: In non-polar solvents, simulations could explore the tendency of the molecules to self-aggregate through dipole-dipole or hydrogen bonding interactions.
Analysis of Reactivity Descriptors and Electronic-Structural Relationships
DFT-based reactivity descriptors, also known as conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors are derived from the variations in energy with respect to the number of electrons.
Table 2: Key Reactivity Descriptors for this compound
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. A higher value indicates greater reactivity. |
| Global Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron distribution. A larger value implies higher stability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Fukui Functions (f(r)) | - | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. |
Analysis of these descriptors would likely show that the nitrogen atom and certain positions on the aromatic ring are susceptible to electrophilic attack, while the carbon atom attached to the fluorine substituents might be sites for nucleophilic attack. These theoretical indices provide a powerful framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Novel Organic Scaffolds
5-(1,1-difluoroethyl)-2-fluoroaniline is a valuable precursor for constructing intricate organic scaffolds, most notably those based on pyrazole (B372694) carboxamides. In these syntheses, the aniline (B41778) derivative provides a crucial N-aryl fragment. The typical synthetic route involves the acylation of the aniline's amino group with an activated carboxylic acid, such as a pyrazole carbonyl chloride, to form a stable amide bond. scielo.brnih.gov
This reaction is a cornerstone for creating a variety of substituted pyrazole amides, which are significant frameworks in synthetic chemistry. nih.govnih.gov The process generally involves reacting this compound with a pyrazole-4-carbonyl chloride derivative in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov This modular approach allows for the generation of a library of complex molecules by varying the substituents on the pyrazole ring. The resulting scaffolds are often investigated for various applications, leveraging the unique electronic properties conferred by the fluorine substituents. nih.govresearchgate.net
Precursor for Functional Polymers and Advanced Materials
While fluorinated anilines are generally recognized as valuable monomers for creating high-performance polymers, specific documentation detailing the use of this compound in polymerization is not prominent in the reviewed literature.
Incorporation into Poly(azomethine ether)s and Other Polymeric Systems
The synthesis of fluorinated poly(azomethine ether)s (PAMEs) often involves the polycondensation of core-fluorinated Schiff base monomers. researchgate.net These monomers can be derived from fluorinated anilines. However, specific studies detailing the incorporation of this compound into PAMEs or other polymer systems like polyanilines were not identified in the searched literature. Copolymers synthesized from 2-fluoroaniline (B146934) and aniline have been reported, but these are distinct from polymers that would be derived from the title compound. jmest.org
Influence on Material Properties (e.g., electronic, optical, thermal stability)
The introduction of fluorine atoms or fluorinated alkyl groups into a polymer backbone is a well-established strategy for modulating material properties. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond typically enhance the thermal stability of the resulting polymers compared to their non-fluorinated analogs. researchgate.netnih.gov Furthermore, fluorination can alter solubility, with fluorinated polymers often showing improved solubility in certain organic solvents. jmest.org The presence of fluorine can also significantly influence the electronic and optical properties of materials. However, without specific examples of polymers synthesized from this compound, a quantitative analysis of its influence on material properties cannot be provided.
Nonlinear Optical (NLO) Properties of Derivatives
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics. researchgate.net The NLO response in organic compounds is often linked to their electronic structure and intramolecular charge transfer. While theoretical and experimental studies on the NLO properties of various fluorinated molecules, such as fluorophenylpyridines, have been conducted, specific research focusing on the NLO properties of derivatives of this compound was not found in the available literature. researchgate.net
Building Block in Agrochemical Research (as synthetic intermediates, without discussing biological activity profiles)
A primary and well-documented application of this compound is its use as a key building block in the synthesis of modern agrochemicals, specifically pyrazole carboxamide fungicides. scielo.brnih.govccspublishing.org.cn This class of compounds is synthesized by forming an amide linkage between a substituted pyrazole carboxylic acid and an aniline derivative. cbijournal.comnih.gov
In this context, this compound serves as the aniline component, reacting with various pyrazole-4-carbonyl chlorides to yield the target structures. A notable example is its use in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, where the structural framework is critical. researchgate.netccspublishing.org.cn The difluoroethyl and fluoro-substituted phenyl moiety from the aniline is a key structural feature in the final molecule. The synthesis is a direct amidation, providing a reliable method for accessing these complex agrochemical scaffolds. nih.govcbijournal.com
| Pyrazole Reactant | Aniline Reactant | Resulting Scaffold Class | Reference |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | This compound | Pyrazole Carboxamide | researchgate.net |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | This compound | Pyrazole Carboxamide | nih.gov |
| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (activated) | This compound | Pyrazole Carboxamide | cbijournal.com |
Applications in Catalyst and Ligand Design
The use of fluorinated anilines as precursors for specialized ligands, such as N-heterocyclic carbenes (NHCs), has been explored in catalysis. However, a review of the available literature did not yield specific examples of this compound being employed in the design or synthesis of catalysts or ligands for coordination chemistry.
Development of Novel Synthetic Reagents Incorporating the Scaffold
The this compound scaffold serves as a crucial starting material for the creation of more complex and functionalized molecules used in chemical synthesis. The presence of the difluoroethyl group and the fluorine atom significantly influences the electronic properties and reactivity of the aniline ring, making it a desirable component in the design of novel reagents.
Fluorinated compounds, in general, are known to exhibit unique properties due to the high electronegativity of fluorine. acs.org This often leads to enhanced metabolic stability and altered acidity and basicity of the parent molecule. google.com In the context of synthetic reagents, the incorporation of the this compound moiety can be leveraged to fine-tune the reactivity and selectivity of a reagent. For instance, the electron-withdrawing nature of the fluoroalkyl group can modulate the nucleophilicity of the aniline's amino group, a critical factor in many organic reactions.
While specific, publicly documented examples of novel synthetic reagents derived directly from this compound are not extensively detailed in readily available literature, the general principles of organofluorine chemistry suggest its potential. The synthesis of various fluorinated anilines is a well-established field, often involving processes like the reaction of aromatic azides with hydrogen fluoride (B91410) or the reduction of fluorinated nitroaromatics. google.comgoogle.com These methods provide access to a wide array of fluorinated anilines that can then be further modified. For example, aniline derivatives are common precursors for the synthesis of benzoylphenylureas, which have applications as insect growth regulators. The introduction of fluorinated substituents on the aniline ring has been shown to significantly increase their biological activity. nih.gov
The development of reagents from this scaffold would likely follow established synthetic routes, such as diazotization of the amino group followed by substitution, or N-alkylation/acylation to introduce further functionalities. These derived reagents could find use in cross-coupling reactions or as specialized ligands in catalysis, where the electronic and steric properties imparted by the fluorinated groups can enhance catalytic performance.
Use in Sensor Technologies (e.g., highly amine-sensitive dyes)
The development of chemical sensors is a critical area of materials science, and fluorinated compounds are increasingly being explored for this purpose. The this compound structure holds promise for the creation of highly sensitive dyes, particularly those that respond to the presence of amines.
The fluorescence properties of many organic dyes are sensitive to their chemical environment. Aniline derivatives are known to be responsive to changes in pH and the presence of certain analytes. The incorporation of fluorine atoms can enhance the photostability and quantum yield of fluorescent dyes. acs.org For example, the synthesis of fluorinated fluoresceins has resulted in dyes with higher photostability and lower pKa values compared to their non-fluorinated counterparts, making them superior for biological imaging. acs.org
While direct application of this compound in amine-sensitive dyes is not widely reported, its structural motifs are relevant. For instance, polyaniline, a polymer derived from aniline, has been used in chemical sensors for detecting gases like ammonia. researchgate.net The sensitivity of such sensors relies on the interaction of the analyte with the polymer, which alters its conductivity or optical properties.
A potential application for a dye synthesized from this compound would be in fluorometric sensing. The interaction of an analyte with the dye could lead to a change in its fluorescence intensity or a shift in its emission wavelength. For example, metal tungstate (B81510) nanocomposites have been used for the fluorometric determination of p-nitroaniline. mdpi.com Similarly, a dye incorporating the this compound scaffold could be designed to exhibit a specific response to certain amines, with the fluorinated groups potentially enhancing the sensitivity and selectivity of the sensor. The synthesis of such dyes could involve coupling the diazotized aniline with a suitable aromatic compound to create an azo dye, a common class of chromophores.
Chemical Probes and Advanced Building Blocks for Chemical Biology Research (as a synthetic tool, not a therapeutic agent)
In chemical biology, fluorinated molecules are invaluable tools for probing biological systems. The this compound scaffold represents an advanced building block for the synthesis of chemical probes, which are small molecules used to study biological processes in real-time.
The introduction of fluorine into a molecule can provide a spectroscopic handle for techniques like 19F NMR, or it can modulate the properties of a fluorescent probe. Fluorogenic probes, which become fluorescent upon reacting with a specific enzyme or analyte, are powerful tools for live-cell imaging. nih.gov The design of these probes often involves masking a fluorophore with a reactive group that is cleaved by the target.
While there are no specific reports of this compound being used to construct a complete chemical probe, its characteristics make it a suitable starting point. The aniline functional group allows for its conjugation to other molecules, such as peptides or enzyme substrates. The difluoroethyl group can influence the molecule's interaction with biological targets and can serve as a bioisostere for other chemical groups.
The general strategy for creating a chemical probe from this building block would involve linking it to a recognition element (e.g., a ligand for a specific protein) and a reporter element (e.g., a fluorophore). The fluorinated aniline itself could be part of the fluorophore structure or a modulating component. For instance, phenol (B47542) and aniline derivatives are used in fluorescent probes that respond to reactive oxygen species like peroxynitrite through oxidative N-dearomatization, which restores fluorescence. mdpi.com The development of probes for various biological targets, such as superoxide (B77818) anions and nitric oxide, often relies on the specific reactivity of functional groups within the probe molecule. nih.gov
The utility of fluorinated building blocks in creating probes is well-established. They can be used to create hyperstable protein ensembles and to control oligomer formation in biological membranes. The unique properties of the C-F bond, including its high strength and polarity, are key to these applications. Therefore, this compound stands as a promising, though currently underutilized, platform for the development of sophisticated tools for chemical biology research.
Future Research Directions
Exploration of Sustainable and Environmentally Benign Synthetic Methodologies
The future synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline will likely pivot towards green and sustainable methods to minimize environmental impact. researchgate.net Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. rsc.org Future research should focus on developing more efficient and eco-friendly alternatives.
One promising avenue is the adoption of flow chemistry . Flow microreactors offer enhanced safety and control over reaction conditions, which is particularly beneficial when handling potentially hazardous fluorinating agents. numberanalytics.comaiinmr.com This technology can lead to higher efficiency, reduced solvent usage, and minimized waste generation compared to conventional batch processes. aiinmr.com For instance, methods for direct fluorination and deoxyfluorination have been successfully implemented in flow systems, suggesting their applicability to the synthesis of complex fluorinated anilines. numberanalytics.com
Another critical area is the development of biocatalytic and enzymatic synthesis routes. Enzymes such as fluorinases, which can form carbon-fluorine bonds under mild conditions, represent a highly effective and green approach. silicycle.comnih.gov Research into engineering enzymes or discovering new ones capable of regioselectively introducing fluorine or a difluoroethyl group onto an aniline (B41778) scaffold could revolutionize the synthesis of this compound. nih.govucla.edu Integrating biocatalytic fluorination with other catalytic processes could further enhance synthetic efficiency. nih.gov
Furthermore, exploring novel catalyst systems that avoid toxic reagents is essential. For example, using magnesium sulfate (B86663) with glacial acetic acid has been shown as a benign and inexpensive catalytic system for the acetylation of aniline, a related transformation. rsc.org Similarly, microwave-assisted synthesis in the absence of organic solvents and transition metals presents a high-yielding, eco-friendly alternative for producing aniline derivatives. numberanalytics.com Photoinduced methods, utilizing visible-light photoredox catalysis, also offer mild and sustainable protocols for the fluoroalkylation of organic molecules. researchgate.netnih.gov
| Green Synthesis Strategy | Potential Advantages for this compound |
| Flow Chemistry | Improved safety, higher yields, less waste, precise reaction control. numberanalytics.comaiinmr.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. silicycle.comnih.gov |
| Novel Catalysts | Avoidance of toxic reagents, lower cost, sustainability. rsc.orgnumberanalytics.com |
| Photocatalysis | Use of visible light, mild conditions, sustainable energy source. researchgate.netnih.gov |
Discovery of Uncharted Reactivity Patterns and Selective Transformations
The unique electronic environment created by the fluorine substituents in this compound suggests that it may exhibit novel reactivity. Future research should aim to uncover these uncharted patterns and develop selective chemical transformations.
A key area of exploration is late-stage C-H functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups on a complex molecule, offering an efficient way to create derivatives. umich.edunih.gov Developing transition metal-catalyzed methods to selectively functionalize the aromatic ring or the ethyl group of this compound could rapidly generate a library of novel compounds with diverse properties.
The reactivity of the difluoroethyl group itself warrants investigation. While the gem-difluoroalkyl motif is known for its stability, exploring its transformation, such as through β-fluoride elimination, could lead to the synthesis of valuable fluorinated olefins. nih.govnih.gov Understanding the conditions under which the C-F bonds can be selectively activated would open up new synthetic pathways. Research into metal-catalyzed methods for assembling C(sp³)–CF2 bonds could also provide new ways to build upon the existing difluoroethyl structure. researchgate.net
Moreover, the interplay between the amino group and the fluorine substituents could lead to unique regioselectivity in reactions such as sulfonylation. Visible-light-mediated sulfonylation has been shown to be effective for various anilines, and applying this to this compound could yield novel sulfonylanilines, a motif prevalent in pharmaceuticals. frontiersin.org
Integration into Supramolecular Chemistry and Self-Assembly Systems
The presence of fluorine atoms and an amino group makes this compound an intriguing building block for supramolecular chemistry. Fluorine's high electronegativity and the potential for hydrogen bonding can direct the self-assembly of molecules into well-defined architectures.
Future work should investigate the role of hydrogen bonding involving the aniline's N-H protons and the fluorine atoms (N-H···F). While traditionally considered weak, such interactions can be significant in pre-organized systems and can be modulated by the electronic properties of the molecule. nih.govrsc.org The specific arrangement of fluorine atoms in this compound might promote unique intramolecular or intermolecular hydrogen bonds, influencing its conformation and crystal packing. ucla.edumorressier.com The formation of primary ammonium (B1175870) carboxylate salts is another avenue where the aniline group can be used to drive self-assembly through ionic interactions. mdpi.com
The concept of fluorine-directed self-assembly is another key research direction. Introducing fluorine into self-assembling systems often results in more stable and robust structures. nih.gov The pentafluorosulfanyl (SF5) group, for example, is known to participate in F···F contacts that direct supramolecular motifs. nih.gov Similarly, the difluoroethyl and fluoro- substituents on the aniline ring could lead to specific intermolecular interactions, guiding the formation of novel supramolecular polymers or discrete cages. rsc.org
Advanced Multiscale Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can provide deep insights into the molecular and electronic structure. researchgate.net Such studies can elucidate the effects of the fluorine substituents on the geometry, vibrational frequencies, and electron distribution of the molecule. epa.gov DFT can also be used to model reaction mechanisms, such as the ortho-lithiation of anilines, and understand the role of fluorine-lithium interactions. nih.gov For this compound, DFT could predict its antioxidant profile or map its electrostatic potential surface to understand how it might interact with biological targets or other molecules. nih.govnih.gov
| Modeling Technique | Application to this compound |
| Density Functional Theory (DFT) | Elucidate electronic structure, predict reactivity, model reaction mechanisms. researchgate.netnih.govepa.gov |
| Machine Learning (ML) | Predict physicochemical properties (e.g., solubility, toxicity), screen virtual derivatives. chemrxiv.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulate self-assembly behavior, study conformational preferences. |
Development of Novel Analytical Techniques for Fluorinated Aromatic Amines
The analysis of fluorinated compounds often requires specialized techniques due to the unique properties of the fluorine nucleus. Future research should focus on refining and developing analytical methods tailored for compounds like this compound.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for the structural characterization of organofluorine compounds. numberanalytics.comaiinmr.com Its high sensitivity and wide chemical shift range allow for the clear resolution of different fluorine environments within a molecule. icpms.cz Future work could involve using ¹⁹F NMR to monitor reactions in real-time or to study the biotransformation of this compound in biological systems without the need for purification. numberanalytics.comnih.gov
In the area of chromatography , developing more selective stationary phases is crucial. Fluorinated phases in High-Performance Liquid Chromatography (HPLC) have shown enhanced retention and selectivity for fluorinated analytes. silicycle.comchromatographyonline.com These phases can provide different elution orders compared to standard C18 columns, which is useful for separating complex mixtures of fluorinated isomers or related compounds. chromatographyonline.comoup.com Similarly, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry offers a powerful method for the selective separation and reliable structural analysis of complex mixtures of fluorinated compounds. nih.gov
| Analytical Method | Future Development for Fluorinated Aromatic Amines |
| ¹⁹F NMR Spectroscopy | Real-time reaction monitoring, direct analysis in biological media. numberanalytics.comnih.gov |
| HPLC with Fluorinated Phases | Enhanced separation and selectivity for fluorinated isomers and analogues. silicycle.comchromatographyonline.comoup.com |
| Pyrolysis-GC×GC/HRTOF-MS | Detailed characterization of complex fluorinated mixtures and polymer microstructures. nih.gov |
Expanding Applications in Emerging Fields of Chemical Science
The unique electronic properties conferred by fluorine atoms suggest that this compound could be a valuable component in advanced materials for emerging technologies.
In optoelectronics and organic electronics , the introduction of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels. rsc.org This facilitates electron injection and can enhance the material's resistance to oxidative degradation, making it suitable for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org Research into incorporating the this compound moiety into larger π-conjugated systems could lead to new n-type or ambipolar semiconducting materials. rsc.org
There is also potential in the development of advanced functional liquids . Fluorocarbons are known for their chemical inertness and low intermolecular forces, leading to applications as lubricants or heat transfer fluids. icpms.czwikipedia.org Derivatives of this compound could be explored for creating novel fluorosurfactants or components of fluorous phases, which are useful for specific separations or as reaction media. nih.gov The combination of a polar aniline head and a fluorinated tail makes this compound an interesting candidate for studying self-assembly in various solvents, including supercritical carbon dioxide. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 5-(1,1-difluoroethyl)-2-fluoroaniline?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the 1,1-difluoroethyl group. For example, fluorinated pyrimidine derivatives with similar substituents have been synthesized via iterative coupling of difluoroethyl groups using Cu-mediated protocols . Key steps include protecting the aniline group during reactions to avoid side reactions. Characterization of intermediates via -NMR and GC-MS is critical for tracking fluorinated moieties.
Q. How can spectroscopic techniques differentiate this compound from its structural isomers?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm), while UV-vis spectroscopy detects electronic transitions influenced by fluorine substitution. -NMR is particularly effective for distinguishing isomers, as chemical shifts are sensitive to substituent positions. For example, para-substituted fluoroanilines exhibit distinct -NMR peaks compared to ortho/meta isomers .
Q. What are the thermal stability and decomposition profiles of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Copolymers containing fluoroaniline derivatives (e.g., poly(aniline-co-fluoroaniline)) show reduced thermal stability compared to non-fluorinated analogs due to weaker intermolecular interactions .
Advanced Research Questions
Q. How does the 1,1-difluoroethyl group influence metabolic pathways in vivo?
- Methodological Answer : Studies on 2-fluoroaniline using -NMR in rat models show that fluorinated anilines undergo para-hydroxylation (85% of metabolites), followed by sulfation (72%) and glucuronidation (13%). The 1,1-difluoroethyl group may sterically hinder acetylation, altering metabolite ratios. In vitro hepatocyte assays under sulfate-limited conditions can model these pathways .
| Metabolite | Abundance (%) |
|---|---|
| 4-Amino-3-fluorophenyl sulfate | 53% |
| N-Acetylated derivatives | 29% |
| Glucuronidated forms | 13% |
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) compare binding affinities of fluoroaniline derivatives to enzymes like TGF-β receptor kinases. Substituent positions critically affect hydrogen bonding and hydrophobic interactions. For instance, 2-fluoroaniline derivatives exhibit higher selectivity for TGF-β receptors due to optimized steric and electronic profiles .
Q. How do substituent positions (ortho/para) affect isomerization dynamics in fluoroanilines?
- Methodological Answer : High kinetic energy ion mobility spectrometry (HiKE-IMS) separates protonated isomers by mobility differences. For 2-fluoroaniline, protonation at the para position (Peak 1.1) dominates at high reduced electric fields (>60 Td), while ortho-protonated forms are less stable. Computational modeling (e.g., Gaussian) of reduced mobilities validates experimental data .
Q. Can copolymerization enhance the electrochemical properties of this compound?
- Methodological Answer : Copolymerizing with aniline (e.g., poly(aniline-co-fluoroaniline)) improves solubility in organic solvents but reduces conductivity (from ~10 S/cm to 0.1 S/cm) due to fluorine's electron-withdrawing effects. Four-point probe conductivity measurements and X-ray diffraction (XRD) correlate crystallinity with doping levels .
Key Considerations for Experimental Design
- Contradiction Analysis : While 2-fluoroaniline metabolites are predominantly para-hydroxylated in rats , computational docking suggests ortho-substituted derivatives better fit certain enzyme active sites . Researchers must reconcile in vitro binding data with in vivo metabolic outcomes.
- Advanced Characterization : Combine HiKE-IMS for isomer separation with tandem mass spectrometry (MS/MS) to confirm fragmentation patterns of fluorinated metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
